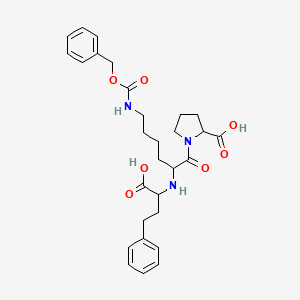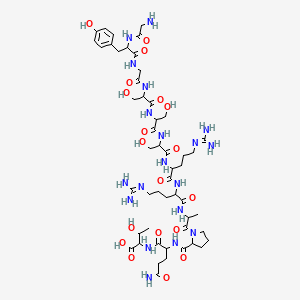![molecular formula C12H12NO5- B12290815 Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/structure/B12290815.png)
Butanedioic acid, 1-[4-(acetylamino)phenyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 1-[4-(acetylamino)phenyl] ester is a chemical compound with the molecular formula C12H13NO5 It is an ester derivative of butanedioic acid (succinic acid) and 4-(acetylamino)phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 1-[4-(acetylamino)phenyl] ester typically involves the esterification of butanedioic acid with 4-(acetylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 1-[4-(acetylamino)phenyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 4-(acetylamino)phenol.
Oxidation: The acetylamino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Scientific Research Applications
Butanedioic acid, 1-[4-(acetylamino)phenyl] ester has several scientific research applications:
Mechanism of Action
The mechanism of action of butanedioic acid, 1-[4-(acetylamino)phenyl] ester involves its interaction with specific molecular targets and pathways. The ester can be hydrolyzed in vivo to release butanedioic acid and 4-(acetylamino)phenol, which may exert biological effects through various mechanisms. Butanedioic acid is involved in the citric acid cycle, playing a crucial role in cellular respiration and energy production . The acetylamino group can interact with enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid (Succinic acid): A dicarboxylic acid involved in the citric acid cycle.
4-(Acetylamino)phenol (Acetaminophen): A widely used analgesic and antipyretic agent.
Uniqueness
Butanedioic acid, 1-[4-(acetylamino)phenyl] ester is unique due to its combined structural features of both butanedioic acid and 4-(acetylamino)phenol. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H12NO5- |
|---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
4-(4-acetamidophenoxy)-4-oxobutanoate |
InChI |
InChI=1S/C12H13NO5/c1-8(14)13-9-2-4-10(5-3-9)18-12(17)7-6-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)/p-1 |
InChI Key |
WBMMAKGUOXWWKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)

![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![2,4(1H,3H)-Pyrimidinedione,6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3,5-trimethyl-](/img/structure/B12290800.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)

